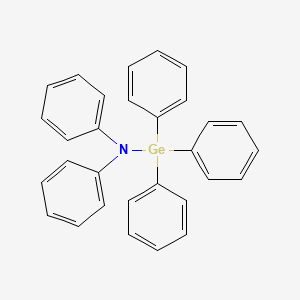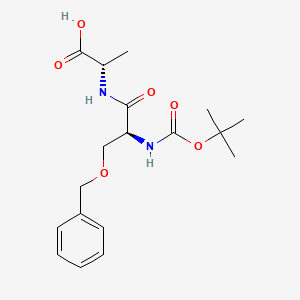-lambda~5~-phosphane CAS No. 62955-26-4](/img/structure/B14498043.png)
[2-Ethoxy-2-(9H-fluoren-9-ylidene)ethylidene](triphenyl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-2-(9H-fluoren-9-ylidene)ethylidene-lambda~5~-phosphane is a complex organic compound that features a unique combination of fluorenyl and phosphane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(9H-fluoren-9-ylidene)ethylidene-lambda~5~-phosphane typically involves the reaction of fluorenylidene derivatives with triphenylphosphane under specific conditions. One common method involves the use of a solvent such as tetrahydrofuran (THF) or 1,4-dioxane, with or without a base catalyst . The reaction conditions, including temperature and time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-2-(9H-fluoren-9-ylidene)ethylidene-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols.
Aplicaciones Científicas De Investigación
2-Ethoxy-2-(9H-fluoren-9-ylidene)ethylidene-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-2-(9H-fluoren-9-ylidene)ethylidene-lambda~5~-phosphane involves its interaction with molecular targets, such as enzymes or receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. The specific pathways involved depend on the context of its use, whether in catalysis, biological systems, or material science.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- Fluorenyl-hydrazonothiazole derivatives
- Fluorinated fluorenones
Uniqueness
What sets 2-Ethoxy-2-(9H-fluoren-9-ylidene)ethylidene-lambda~5~-phosphane apart from similar compounds is its unique combination of fluorenyl and phosphane groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific electronic and steric characteristics.
Propiedades
Número CAS |
62955-26-4 |
|---|---|
Fórmula molecular |
C35H29OP |
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
(2-ethoxy-2-fluoren-9-ylideneethylidene)-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C35H29OP/c1-2-36-34(35-32-24-14-12-22-30(32)31-23-13-15-25-33(31)35)26-37(27-16-6-3-7-17-27,28-18-8-4-9-19-28)29-20-10-5-11-21-29/h3-26H,2H2,1H3 |
Clave InChI |
XOEUTATWUQSSLY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=C1C2=CC=CC=C2C3=CC=CC=C31)C=P(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)
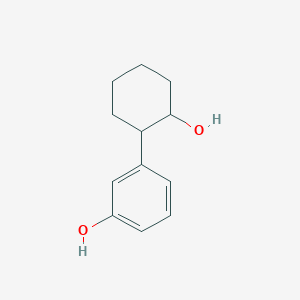
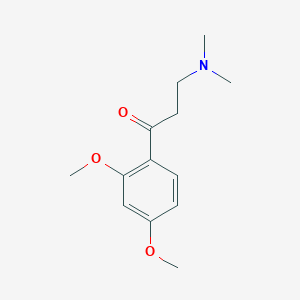
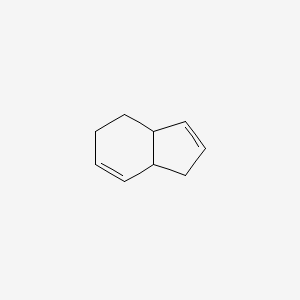
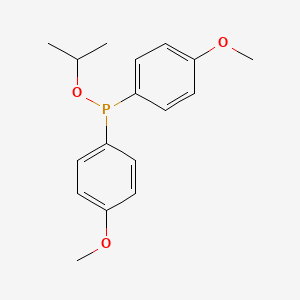
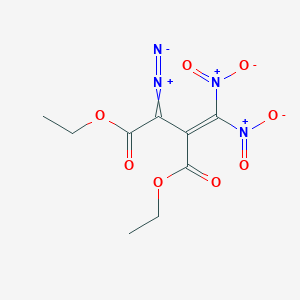
![Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide](/img/structure/B14497989.png)
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)-](/img/structure/B14498006.png)
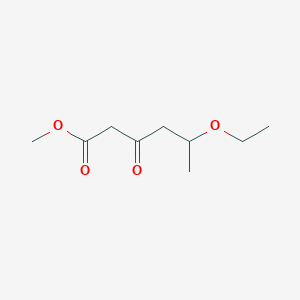
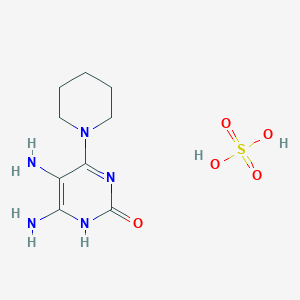
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14498027.png)
![Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14498035.png)
